Magnesium oleate

Descripción general

Descripción

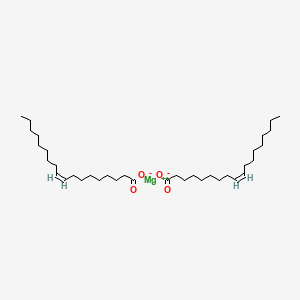

Magnesium oleate is an organic compound with the chemical formula C₃₆H₆₆MgO₄. It appears as a pale yellow solid or waxy substance. This compound is known for its role as an emulsifier, lubricant, and paint drier. It is also used to prevent the spontaneous combustion of gasoline .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium oleate can be synthesized through the reaction of sodium oleate with magnesium sulfate. The process involves dissolving magnesium sulfate crystals in water, filtering the solution, and then adding it to a reactor. The solution is heated to 85-90°C, and sodium oleate solution is gradually added while maintaining the temperature at 90°C. To prevent foam formation, water is sprayed onto the reactants. Once this compound precipitates, the addition of sodium oleate is stopped, and the mixture is stirred for an additional hour. The precipitate is then filtered, washed with hot water to remove any remaining sulfate, and dried at 80-85°C .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized to ensure high purity and yield. The use of ion exchange methods and solvent evaporation techniques can further enhance the quality of the final product .

Análisis De Reacciones Químicas

Thermal Decomposition

Magnesium oleate undergoes thermal degradation at elevated temperatures (175–300°C), producing magnesium oxides and hydrocarbons. While direct decomposition products of this compound are not fully detailed, analogous studies on iron oleate suggest intermediate clusters form before final decomposition . For this compound, the process likely involves:

Key observations :

-

Decomposition initiates at ~200°C with ligand dissociation .

-

Exothermic peaks in differential scanning calorimetry (DSC) correlate with oxidative breakdown of oleate chains.

Carbonation Reactions

In detergent synthesis, carbonation with CO₂ modifies the product’s alkalinity. The reaction mechanism involves:

Integrated into the oleate matrix, this step increases the total base number (TBN). Optimized CO₂:MgO molar ratios (1.2:1) and controlled gas flow rates (0.4 L/min) maximize TBN values .

Aqueous Degradation and Corrosion

In aqueous environments, this compound may degrade via electrochemical reactions, releasing Mg²⁺ ions. While studies focus on metallic magnesium, analogous pathways suggest :

-

Anodic oxidation :

-

Cathodic reduction :

-

Surface deposition :

-

Chloride interaction :

Degradation rates depend on pH and ion concentration. For this compound, degradation in phosphate-buffered saline (PBS) shows a 22.5% mass loss over 28 days .

Complexation with Metal Ions

This compound forms stable complexes with divalent cations (e.g., Ca²⁺), enhancing solubility and stability. Infrared spectroscopy reveals shifts in carboxylate stretching vibrations (1540–1610 cm⁻¹), indicating coordination.

Example reaction :

Comparative stability of metal oleates :

| Compound | Solubility in Water | Key Application |

|---|---|---|

| This compound | Insoluble | Detergents, emulsifiers |

| Calcium oleate | Low | Agricultural coatings |

| Sodium oleate | High | Soaps, pharmaceuticals |

Interaction with Organic Solvents

This compound exhibits solubility in non-polar solvents (e.g., hydrocarbons, ether) and limited solubility in polar solvents. This property underpins its use in emulsions and lubricants .

Biological Interactions

In drug delivery systems, this compound enhances hydrophobic drug solubility via micelle formation. Its biodegradability reduces toxicity, making it suitable for biomedical applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Magnesium oleate serves as an emulsifier and stabilizing agent in pharmaceutical formulations. It is particularly useful in creating emulsions that require a stable consistency over time.

- Stiff Jellylike Emulsions : Research indicates that this compound can form concentrated stiff emulsions that are utilized in vaccine formulations. These emulsions have shown potential in maintaining stability for several hours, which is crucial for effective vaccine delivery systems .

- Drug Delivery Systems : The compound has been investigated for its role in drug delivery systems due to its biocompatibility and ability to enhance the solubility of certain drugs. Studies have demonstrated that this compound can improve the release profiles of drugs from polymer matrices, making it a valuable component in controlled-release formulations .

Food Industry Applications

In the food industry, this compound is recognized for its role as an emulsifier and anticaking agent.

- Emulsification : It helps stabilize oil-in-water emulsions, which are common in various food products. Its ability to improve texture and consistency makes it a preferred choice in the formulation of margarine and dressings .

- Halal Food Production : The compound is also noted for its compliance with halal standards, making it suitable for use in halal-certified food products .

Material Science Applications

This compound has been explored in material science, particularly in the development of nanocomposites and coatings.

- Corrosion Inhibition : Recent studies have highlighted its effectiveness as a corrosion inhibitor when incorporated into protective coatings for magnesium alloys. The hybrid coatings formed by combining plasma electrolytic oxidation (PEO) with this compound have demonstrated significant improvements in corrosion resistance, making them suitable for biomedical applications .

- Nanofiber Production : Research on PHBV-magnesium oleate directional nanofibers shows promise in neuronal repair strategies. These nanofibers can support neuronal regeneration and directional growth, indicating potential applications in regenerative medicine .

Case Study 1: Vaccine Formulation

A study conducted on the use of this compound in vaccine formulations revealed that it could stabilize virus-containing emulsions effectively. The emulsions created with this compound were able to maintain their integrity during storage and showed promising results in immunogenicity trials .

Case Study 2: Corrosion Resistance

In a comparative analysis of PEO coatings impregnated with various inhibitors, this compound was found to significantly enhance the corrosion resistance of AZ31 magnesium alloy samples. Electrochemical tests indicated that samples treated with this compound exhibited lower corrosion rates compared to untreated samples, confirming its efficacy as a corrosion inhibitor .

Mecanismo De Acción

The mechanism of action of magnesium oleate involves its interaction with cell membranes and enzymes. Magnesium ions play a crucial role in stabilizing cell membranes and modulating enzyme activity. The oleate component can interact with lipid bilayers, affecting membrane fluidity and permeability. These interactions can influence various cellular processes, including signal transduction and ion transport .

Comparación Con Compuestos Similares

Magnesium Stearate: Used as a lubricant in pharmaceutical formulations.

Magnesium Palmitate: Used in cosmetics and personal care products.

Magnesium Laurate: Used as an emulsifier and surfactant.

Uniqueness: Magnesium oleate is unique due to its specific interactions with lipid bilayers and its role in preventing gasoline combustion. Its applications in drug delivery and biodegradable implants also set it apart from other magnesium salts .

Actividad Biológica

Magnesium oleate is a magnesium salt of oleic acid, a monounsaturated fatty acid commonly found in various natural oils. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant capacities. Understanding its biological activity is crucial for exploring its therapeutic applications.

This compound is characterized by its unique chemical structure, which consists of a magnesium ion complexed with oleate ions. The molecular formula is . This compound can form stable emulsions, particularly when combined with other lipids, enhancing its bioavailability and efficacy in biological systems.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and its components. Research indicates that fatty acids, including oleic acid, exhibit significant antibacterial effects against various pathogens:

- Mechanism of Action : The antibacterial activity of this compound is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. This disruption is enhanced by the hydrophobic nature of fatty acids, which facilitates their interaction with lipid bilayers of microbial cells .

- Case Study : A study conducted by Kabara et al. identified oleic acid as one of the most potent antimicrobial lipids against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) for oleic acid was reported at 1.25 mg/mL against these strains .

Antioxidant Activity

This compound also exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems:

- Mechanism : The antioxidant activity is primarily due to the ability of oleic acid to scavenge free radicals and reduce oxidative damage in cells. This property is vital for preventing cellular damage and maintaining overall health .

- Research Findings : A comparative study showed that oleic acid had a DPPH radical scavenging activity with an IC50 value significantly lower than that of ascorbic acid, indicating its strong antioxidant potential .

Table: Summary of Biological Activities

Study on Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of this compound was tested against multiple bacterial strains. The results demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential use as a natural preservative in food products.

Clinical Applications

Research has explored the use of this compound in topical formulations due to its skin-beneficial properties. Its emulsifying ability enhances the absorption of active ingredients in dermatological applications, making it a candidate for formulations aimed at treating skin infections or inflammatory conditions.

Propiedades

IUPAC Name |

magnesium;(Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYXXEAZZVHRDF-CVBJKYQLSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66MgO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 9-Octadecenoic acid (9Z)-, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1555-53-9 | |

| Record name | Magnesium oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001555539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium dioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45SH0X7R1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.